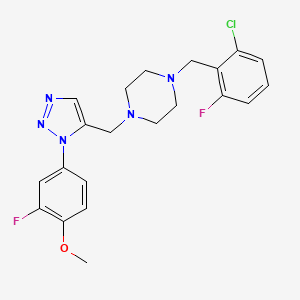

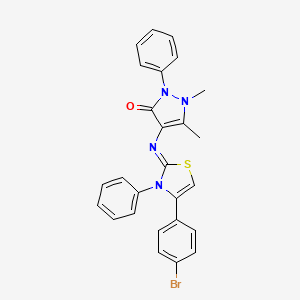

![molecular formula C14H13N3O B3405529 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 138628-48-5](/img/structure/B3405529.png)

2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines generally involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines .Applications De Recherche Scientifique

Inhibitory Activity and Antihypertensive Effects

2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its derivatives have been studied for their inhibitory activities. Specifically, they have shown significant inhibitory effects on cyclic GMP phosphodiesterase, which is a type V phosphodiesterase. This inhibition can lead to potential antihypertensive effects. The presence of a n-propoxy group at the 2-position of the phenyl ring is crucial for this activity. Compounds with substitutions at the 5-position along with the 2-n-propoxy have been prepared and evaluated for their enzymatic and cellular activities. Some derivatives have demonstrated outstanding in vivo activities and good metabolic stabilities (Dumaitre & Dodic, 1996).

Reactivity and Synthesis of Derivatives

The reactivity of 7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines has been explored to synthesize pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine derivatives, which are potential benzodiazepine receptor ligands. These derivatives were obtained through reactions involving ammonium acetate and ethyl 7-dimethylaminovinylpyrazolo[1,5-a]pyrimidine-6-carboxylates (Bruni et al., 1994).

Anti-Inflammatory Applications

Certain pyrazolo[1,5-a]pyrimidines, derived from 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, have been synthesized and evaluated for their anti-inflammatory properties. Some of these compounds, like 4-ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, showed high anti-inflammatory activity and a better therapeutic index than standard drugs like phenylbutazone and indomethacin. Importantly, these compounds were found to be devoid of ulcerogenic activity, indicating their potential as safer anti-inflammatory drugs (Auzzi et al., 1983).

Pharmacological Properties

Further studies on 2-phenylpyrazolo[1,5-a]pyrimidines have explored their antipyretic, hypothermizing, and anti-inflammatory properties. These investigations have led to the identification of compounds with significantpharmacological potential. The structural modifications on the parent compound, 4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one, were examined to understand their impact on anti-inflammatory properties. Various derivatives have been synthesized and their structures determined through spectroscopic methods (Vettori et al., 1981).

Novel Synthetic Methods

Recent studies have provided novel synthetic methods for preparing derivatives of 2,5-dimethyl-3-phenylpyrazolo[1,5-c]pyrimidines. These methods involve condensative cyclization and have been used to explore the more reactive positions for electrophilic substitution reactions on such ring systems. This research has led to the development of new compounds with potential applications in various fields (Zheng & Atta, 2011).

Applications in Imaging and PET

Some 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, closely related to 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, have been reported as selective ligands of the translocator protein (18 kDa) and are used in positron emission tomography (PET) imaging. These compounds, such as DPA-714, have been synthesized with fluorine atoms in their structure, facilitating their use in in vivo imaging (Dollé et al., 2008).

Antitumor, Antimicrobial, and Antioxidant Activities

Compounds derived from 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one have demonstrated significant antitumor, antimicrobial, and antioxidant activities in various studies. These activities suggest the potential of these compounds in the development of new therapeutic agents for cancer and infectious diseases. Density functional theory (DFT) calculations have been employed to investigate the equilibrium geometry of these compounds and understand their structure-activity relationships (Farag & Fahim, 2019).

Orientations Futures

The future directions for research on “2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one” and similar compounds could involve further exploration of their potential as CDK2 inhibitors for cancer treatment . Additionally, the development of new synthesis methods and the study of their chemical reactions could also be areas of future research .

Propriétés

IUPAC Name |

2,5-dimethyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c1-9-8-12(18)17-14(15-9)13(10(2)16-17)11-6-4-3-5-7-11/h3-8,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAKYLAMMFJNIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=N1)C(=C(N2)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70358161 | |

| Record name | 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |

CAS RN |

138628-48-5 | |

| Record name | 2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70358161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(4-Diethylamino-phenyl)-acryloyl]-7-methoxy-chromen-2-one](/img/structure/B3405449.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B3405453.png)

![N-(2-chloro-4-methylphenyl)-2-[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B3405468.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-oxo-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B3405470.png)

![{4-[(4-Bromophenyl)sulfonyl]-3-quinolyl}(piperidino)methanone](/img/structure/B3405477.png)

![N-(2-methoxyphenyl)-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B3405545.png)

![N-(3-chloro-4-fluorophenyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B3405547.png)